Formononetin-7-O-gentiobioside

Platelet hemostasis ADP-induced aggregation Antiplatelet drug discovery

Formononetin-7-O-gentiobioside (syn. Saikoisoflavonoside A) is an isoflavonoid diglycoside comprising a formononetin aglycone core linked at the 7-O position to a gentiobiose disaccharide unit (β-D-glucopyranosyl-(1→6)-β-D-glucopyranose).

Molecular Formula C28H32O14
Molecular Weight 592.55
CAS No. 228575-77-7
Cat. No. B600404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormononetin-7-O-gentiobioside
CAS228575-77-7
SynonymsSaikoisoflavonoside A;  7-[(6-O-β-D-Glucopyranosyl-β-D-glucopyranosyl)oxy]-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Molecular FormulaC28H32O14
Molecular Weight592.55
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formononetin-7-O-gentiobioside (CAS 228575-77-7): A Structurally Distinct Isoflavonoid Diglycoside with Quantitative Antiplatelet and Anticoagulant Differentiation


Formononetin-7-O-gentiobioside (syn. Saikoisoflavonoside A) is an isoflavonoid diglycoside comprising a formononetin aglycone core linked at the 7-O position to a gentiobiose disaccharide unit (β-D-glucopyranosyl-(1→6)-β-D-glucopyranose) [1]. With molecular formula C₂₈H₃₂O₁₄ and molecular weight 592.55 g/mol, it is isolated predominantly from the roots of Maackia amurensis (Fabaceae) and was structurally characterized by 1D/2D NMR and HPLC-PDA-MS [2]. Unlike its aglycone formononetin or the monoglycoside ononin (formononetin-7-O-glucoside), the gentiobioside moiety confers distinct physicochemical properties and a gut-microbiota-dependent pharmacokinetic profile that translates into quantifiable pharmacological differentiation in hemostasis models [3].

Why Formononetin-7-O-gentiobioside Cannot Be Replaced by Formononetin, Ononin, or Crude Maackia Extract in Hemostasis Research


Formononetin-7-O-gentiobioside is not functionally interchangeable with its aglycone formononetin, the monoglucoside ononin, or the crude Maackia amurensis extract. The aglycone formononetin lacks the gentiobiose moiety that confers aqueous solubility ≥25 mg/mL, while ononin bears only a single glucose unit and does not replicate the gut-microbiota-dependent metabolic cascade that generates the active metabolites formononetin and daidzein in vivo [1]. Critically, head-to-head in vivo data demonstrate that formononetin-7-O-gentiobioside at 25 mg/kg produces a 54.9% prolongation of prothrombin time and 73.1% prolongation of thrombin time, compared to only 24% and 15.8% respectively for the standardized crude extract at an identical dose — a 2.3-fold to 4.6-fold greater effect for the purified compound [2]. Substituting the crude extract or a structurally simpler glycoside would introduce uncontrolled compositional variables and result in substantially weaker hemostatic modulation, undermining experimental reproducibility and translational relevance.

Formononetin-7-O-gentiobioside: Head-to-Head Quantitative Differentiation Evidence for Scientific Procurement Decisions


In Vivo Antiplatelet Potency: 9.8-Fold Reduction in ADP-Induced Aggregation vs. Control and 3.3-Fold Greater Platelet Count Increase vs. Crude Extract

In a 10-day enteral dosing study in Wistar rats, formononetin-7-O-gentiobioside at 25 mg/kg daily increased peripheral platelet count by 60.3% (to 765 ± 40.1 × 10³ cells/μL) and reduced ADP-induced platelet aggregation amplitude 9.8-fold relative to untreated controls. In the same experiment, the comparator 'Maackia amurensis dry extract' administered at an identical 25 mg/kg dose increased platelet count by only 18.2% (to 564 ± 13.7 × 10³ cells/μL) and produced no significant change in ADP-induced platelet aggregation [1]. The purified compound thus demonstrated a 3.3-fold greater thrombopoietic effect than the crude extract and was solely responsible for the anti-aggregatory activity.

Platelet hemostasis ADP-induced aggregation Antiplatelet drug discovery

In Vivo Anticoagulant Superiority: 2.3× Greater Prothrombin Time Prolongation and 4.6× Greater Thrombin Time Prolongation vs. Crude Extract at Equivalent Dose

In a parallel 10-day enteral dosing study in male Wistar rats, formononetin-7-O-gentiobioside at 25 mg/kg prolonged prothrombin time (PT) by 54.9% and thrombin time (TT) by 73.1%, and significantly extended activated partial thromboplastin time (APTT) by 36%, relative to vehicle controls. The head-to-head comparator 'Maackia amurensis dry extract' at the identical 25 mg/kg dose prolonged PT by only 24% and TT by only 15.8%, with antithrombin III increase of 8.8% [1]. The purified compound's anticoagulant effect was 2.3-fold greater on PT and 4.6-fold greater on TT than the crude extract. The simultaneous prolongation of both PT and APTT indicates that formononetin-7-O-gentiobioside inhibits both the extrinsic and intrinsic coagulation pathways, a dual mechanism not replicated by the extract [1].

Coagulation cascade Prothrombin time Anticoagulant development

In Vitro Anticoagulant Activity Benchmarked Against Unfractionated Heparin in Human Plasma

In human plasma in vitro, formononetin-7-O-gentiobioside (GBF) at a concentration of 10.0 mM produced hypocoagulative changes quantitatively comparable to the effect of 0.2–0.5 IU/mL unfractionated heparin [1]. The hypocoagulative effect was confirmed by thromboelastometry, which demonstrated pronounced hypocoagulation and a significant reduction in fibrin formation dynamics. Across the tested concentration range of 1.0–50.0 mM, GBF produced dose-dependent weakening of ADP-induced platelet aggregation in human platelet-rich plasma [1]. This provides a clinically meaningful benchmark, as heparin at 0.2–0.5 IU/mL represents a therapeutic anticoagulant concentration range used in venous thromboembolism prophylaxis.

In vitro anticoagulant assay Heparin benchmark Human plasma hemostasis

Route-Dependent Bioavailability: Enteral Requirement for Gut Microbiota-Mediated Biotransformation Defines a Unique Pharmacokinetic Profile

A comparative pharmacokinetic study in Wistar rats revealed that formononetin-7-O-gentiobioside (GBF) produces significant antiplatelet and anticoagulant effects exclusively via enteral administration; intraperitoneal administration of the same dose produced no detectable suppression of hemostasis [1]. HPLC-PDA-MS analysis of blood and urine demonstrated that enteral GBF undergoes gut-microbiota-mediated biotransformation into the active metabolites formononetin, daidzein, and other products, whereas intraperitoneal administration bypasses this metabolic activation step, resulting in negligible formation of these active species [1]. This strict route-dependence is not described for the aglycone formononetin, which can exert direct pharmacological effects without requiring microbial hydrolysis. The almost 10-fold reduction in ADP-induced platelet aggregation observed with enteral GBF was entirely absent with intraperitoneal delivery [1].

Pharmacokinetics Gut microbiota metabolism Route-dependent activity

Aqueous Solubility Advantage of the Gentiobioside Moiety Over Formononetin Aglycone Enables Formulation Flexibility

Formononetin-7-O-gentiobioside, bearing a gentiobiose disaccharide at the 7-O position, exhibits aqueous solubility of at least 25 mg/mL [1]. In contrast, the aglycone formononetin is characterized as poorly water-soluble, being described as 'difficult to dissolve in water' and requiring organic solvents such as methanol, ethyl acetate, or DMSO for dissolution [2]. The monoglycoside ononin (formononetin-7-O-glucoside) shows intermediate solubility improvement over the aglycone owing to its single glucose unit, but the diglycoside gentiobioside provides further solubility enhancement through the additional sugar residue [1]. This solubility differential translates into practical formulation advantages for in vitro assays and in vivo dosing without the need for organic co-solvents that may introduce confounding biological effects.

Aqueous solubility Glycosylation advantage Formulation development

Formononetin-7-O-gentiobioside: Evidence-Backed Application Scenarios for Scientific and Industrial Use


In Vivo Arterial and Venous Thrombosis Model Studies Requiring Defined Oral Antithrombotic Activity

The compound's dual antiplatelet and anticoagulant activity, demonstrated by 9.8-fold reduction in ADP-induced platelet aggregation and 54.9%/73.1% prolongation of PT/TT at 25 mg/kg oral dosing in rats [1], supports its use as a well-characterized oral antithrombotic probe in preclinical thrombosis models. Researchers can design dose-response studies with a purified single entity rather than a variable plant extract, enabling precise pharmacokinetic-pharmacodynamic correlation.

Gut Microbiota–Pharmacology Interaction Studies Using a Defined Prodrug Substrate

The strict requirement for enteral administration and gut-microbiota-mediated biotransformation into active metabolites (formononetin, daidzein) [2] positions formononetin-7-O-gentiobioside as a unique chemical probe for investigating the role of intestinal microbiota in isoflavonoid pharmacology. Researchers can compare enteral vs. parenteral routes, use germ-free or antibiotic-treated animal models, and correlate microbial composition with metabolite generation and hemostatic outcomes.

In Vitro Anticoagulant Benchmarking Studies Referenced to Heparin Standards

With quantitative in vitro anticoagulant activity in human plasma comparable to 0.2–0.5 IU/mL heparin at 10.0 mM concentration [3], the compound can serve as a plant-derived reference standard in anticoagulant screening cascades. Its activity can be directly compared to heparin across thromboelastometry and coagulometry readouts, facilitating the discovery of natural-product anticoagulants with defined potency benchmarks.

Formulation Development Leveraging High Aqueous Solubility of a Diglycoside Isoflavonoid

The aqueous solubility of ≥25 mg/mL [4] enables preparation of DMSO-free dosing solutions for cell-based and in vivo studies, avoiding solvent-related cytotoxicity and vehicle effects that complicate interpretation of biological activity. This property also facilitates the development of aqueous-based oral or parenteral formulations for preclinical efficacy and toxicology studies.

Quote Request

Request a Quote for Formononetin-7-O-gentiobioside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.